3-(Chloromethyl)-6-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-6-methylpyridin-2-amine is an organic compound belonging to the class of pyridines Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-6-methylpyridin-2-amine typically involves the chloromethylation of 6-methylpyridin-2-amine. One common method is the reaction of 6-methylpyridin-2-amine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall production cost.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-6-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include methyl derivatives.
Scientific Research Applications
3-(Chloromethyl)-6-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
3-(Chloromethyl)pyridine: Lacks the methyl group at the 6-position, resulting in different reactivity and biological activity.
6-Methylpyridin-2-amine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-(Bromomethyl)-6-methylpyridin-2-amine:
Uniqueness: 3-(Chloromethyl)-6-methylpyridin-2-amine is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
3-(chloromethyl)-6-methylpyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3,(H2,9,10) |
InChI Key |
VARPMYOYLZWBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)CCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.